4-Fluorofenacil tiocianato

Descripción general

Descripción

It is a thiocyanate derivative of 4-fluorophenacyl chloride and is commonly used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

Aplicaciones Científicas De Investigación

4-Fluorophenacyl thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenacyl thiocyanate typically involves the reaction of potassium thiocyanate with 2-bromo-1-(4-fluorophenyl)ethanone in acetonitrile. The mixture is heated to reflux for 2 hours, resulting in the formation of 1-(4-fluorophenyl)-2-thiocyanatoethanone . The reaction conditions are as follows:

Solvent: Acetonitrile

Temperature: Reflux

Duration: 2 hours

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of acetonitrile as a solvent and potassium thiocyanate as a reagent are common practices in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorophenacyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of different thiocyanate derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can be further utilized in different applications.

Mecanismo De Acción

The mechanism of action of 4-fluorophenacyl thiocyanate involves the interaction of the thiocyanate group with target molecules. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction is crucial for its applications in labeling and synthesis.

Comparación Con Compuestos Similares

- Phenacyl thiocyanate

- 2,4-Difluorophenacyl thiocyanate

- Ethylthiocyanate

Comparison: 4-Fluorophenacyl thiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific labeling or synthesis conditions .

Actividad Biológica

4-Fluorophenacyl thiocyanate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4-Fluorophenacyl thiocyanate is derived from phenacyl thiocyanate by the substitution of a fluorine atom at the para position of the phenyl ring. The synthesis often involves the reaction of 4-fluoroacetophenone with ammonium thiocyanate under acidic conditions, leading to the formation of thiocyanate derivatives.

Biological Activities

The biological activities of 4-fluorophenacyl thiocyanate can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds related to 4-fluorophenacyl thiocyanate exhibit significant antimicrobial properties.

- Case Study : A derivative, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showed antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition measuring 20.5 mm and 17.0 mm, respectively, compared to the standard drug Streptomycin .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 4-Fluorophenacyl thiocyanate | 20.5 (S. aureus) |

| Streptomycin | 36.6 (S. aureus) |

| Control (DMSO) | NA |

2. Anticancer Activity

The anticancer potential of compounds containing the thiazole scaffold has been extensively documented.

- Research Findings : A study indicated that derivatives such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide exhibited potent inhibitory effects on cancer cell lines, particularly K562 leukemia cells . The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for cell death.

3. Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of 4-fluorophenacyl thiocyanate.

- Toxicity Studies : Inhalation exposure studies have indicated that this compound poses certain risks, with assessments showing potential lethality at specific concentrations in animal models . The Dangerous Toxic Load (DTL) has been calculated based on acute toxicity data from various species.

The mechanisms through which 4-fluorophenacyl thiocyanate exerts its biological effects are still under investigation. However, it is believed that:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling cascades.

Propiedades

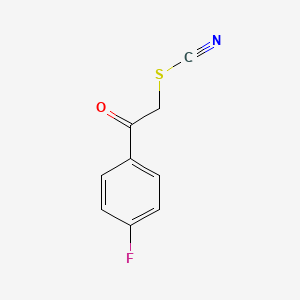

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.